molecular formula C9H11ClN2O3S B1621562 2-(Morpholin-4-yl)pyridine-3-sulfonyl chloride CAS No. 465514-17-4

2-(Morpholin-4-yl)pyridine-3-sulfonyl chloride

Cat. No. B1621562
CAS RN: 465514-17-4
M. Wt: 262.71 g/mol
InChI Key: NSLLLGGMRRRBFX-UHFFFAOYSA-N
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Description

“2-(Morpholin-4-yl)pyridine-3-sulfonyl chloride” is a chemical compound with the CAS Number: 465514-17-4 . It has a molecular weight of 262.71 and its IUPAC name is 2-(4-morpholinyl)-3-pyridinesulfonyl chloride . It is a solid at room temperature .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H11ClN2O3S . The InChI code is 1S/C9H11ClN2O3S/c10-16(13,14)8-2-1-3-11-9(8)12-4-6-15-7-5-12/h1-3H,4-7H2 .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a boiling point of 94-96°C . The compound should be stored at 2-8°C .

Scientific Research Applications

Catalytic Applications

2-(Morpholin-4-yl)pyridine-3-sulfonyl chloride and its derivatives are utilized as catalysts in various organic synthesis processes. For instance, sulfonic acid functionalized pyridinium chloride has been synthesized and used as an efficient, homogeneous, and reusable catalyst for the preparation of hexahydroquinolines via one-pot multi-component condensation reactions under solvent-free conditions. These reactions involve arylaldehydes, dimedone, β-ketoesters, and ammonium acetate, highlighting the compound's role in facilitating complex organic transformations (Khazaei et al., 2013; Moosavi‐Zare & Afshar-Hezarkhani, 2020).

Structural and Spectroscopic Studies

Compounds containing this compound have been the subject of structural and spectroscopic studies, including density functional theory (DFT), ab initio, and FT-IR investigations. These studies aim to understand the structural, vibrational, and electronic properties of such compounds, particularly in the context of their interactions and reactivity (Dabbagh et al., 2008).

Photophysical Properties

Research into the photophysical properties of this compound derivatives has provided insights into their potential applications in photoluminescence and photochemistry. For example, studies on 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have shown potent phosphoinositide 3-kinase (PI3K) inhibitory activity, with the sulfonamide functionality playing a crucial role in this bioactivity. These findings suggest potential applications in the development of new therapeutic agents (Xia et al., 2020).

Synthesis and Reactivity

The versatility of this compound in organic synthesis is further evidenced by its use in the preparation of various organic compounds, including enamines and sulfones. The reactions demonstrate the compound's reactivity and its potential as an intermediate in the synthesis of more complex molecules (Gilow et al., 1991).

Safety and Hazards

This compound is classified as dangerous, with hazard statement H314 indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye/face protection .

properties

IUPAC Name

2-morpholin-4-ylpyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O3S/c10-16(13,14)8-2-1-3-11-9(8)12-4-6-15-7-5-12/h1-3H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLLLGGMRRRBFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC=N2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380192
Record name 2-(Morpholin-4-yl)pyridine-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

465514-17-4
Record name 2-(Morpholin-4-yl)pyridine-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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